![molecular formula C14H15NO3S B6421834 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one CAS No. 170466-78-1](/img/structure/B6421834.png)
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one, also known as 5-ethyl-2,4-dihydroxy-1-(4-methyl-1,3-thiazol-2-yl)ethanone (EDT) is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. EDT is a highly reactive compound and its reactivity has been exploited for its use in various chemical reactions. EDT has also been studied for its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
EDT has been studied for its potential applications in the fields of synthetic organic chemistry and biochemistry. In the field of synthetic organic chemistry, EDT has been used in the synthesis of various organic compounds, including amides, esters, and other organic compounds. In the field of biochemistry, EDT has been studied for its potential applications in the synthesis of proteins and other biomolecules. Additionally, EDT has been studied for its potential applications in the fields of drug development and drug delivery.
Mechanism of Action
The mechanism of action of EDT is not fully understood, but it is believed that EDT acts as a proton donor in certain chemical reactions. EDT is believed to donate a proton to the substrate, which then allows for the formation of a new bond. This new bond can then be used to form various other molecules. Additionally, EDT is believed to be involved in the formation of various other molecules, such as amides, esters, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDT are not fully understood. However, studies have shown that EDT can act as a proton donor in certain chemical reactions, which can lead to the formation of various other molecules. Additionally, EDT has been studied for its potential applications in the fields of drug development and drug delivery.
Advantages and Limitations for Lab Experiments
The advantages of using EDT in laboratory experiments include its high reactivity and its ability to form various other molecules. Additionally, EDT is relatively easy to synthesize and is relatively inexpensive. The limitations of using EDT in laboratory experiments include its high reactivity, which can make it difficult to control the reaction rate and the formation of unwanted byproducts. Additionally, EDT is a relatively unstable compound and can decompose in the presence of certain solvents or in the presence of light.
Future Directions
The potential future directions of research on EDT include further study of its mechanism of action and its potential applications in the fields of drug development and drug delivery. Additionally, further study of the biochemical and physiological effects of EDT could lead to a better understanding of its potential therapeutic applications. Additionally, further research into the synthesis of EDT could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential applications of EDT in the fields of synthetic organic chemistry and biochemistry could lead to the development of new and innovative compounds.
Synthesis Methods
EDT can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate with 4-methyl-1,3-thiazol-2-yl-ethanone in the presence of a base, such as pyridine, or the reaction of ethyl acetoacetate with 3-methyl-1,3-thiazol-2-yl-ethanone in the presence of a base, such as pyridine. Other methods of synthesis include the reaction of ethyl acetoacetate with 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-onedihydroxy-1-(4-methyl-1,3-thiazol-2-yl)ethanone in the presence of a base, such as pyridine, or the reaction of ethyl acetoacetate with 4-methyl-1,3-thiazol-2-yl-ethanone in the presence of a base, such as pyridine.
properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-9-4-10(12(17)5-11(9)16)13(18)6-14-15-8(2)7-19-14/h4-5,7,16-17H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGCUIHTQQLUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350510 |
Source
|
Record name | F1930-0029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-methylthiazol-2-yl)ethanone | |
CAS RN |
170466-78-1 |
Source
|
Record name | F1930-0029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.